Chemical structure analysis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Chemical structure analysis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
A Strategic Synthon for Nitrogenous Heterocycle Development[1][2]
Executive Summary & Structural Logic
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS: 848311-03-5) represents a "privileged scaffold" in medicinal chemistry—specifically, an
For the drug development scientist, this molecule is not merely an intermediate; it is a divergent node . The ketone functionality allows for rapid expansion into heterocycles (pyrazoles, isoxazoles) or reduction to amino-alcohol motifs common in CNS-active agents (e.g., SNRI analogs).[1]
Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
| Property | Value | Technical Note |
| CAS Number | 848311-03-5 | Verified Commercial Identifier |
| Molecular Formula | Monoisotopic Mass: 283.08 Da | |
| Molecular Weight | 283.75 g/mol | Suitable for CNS penetration (<400 Da) |
| LogP (Predicted) | ~3.9 | Lipophilic; likely requires formulation aid (DMSO/PEG) |
| H-Bond Acceptors | 2 (Nitrile, Ketone) | Good membrane permeability profile |
| Chirality | 1 Stereocenter | Exists as ( |
Synthetic Architecture & Protocol
The synthesis of this molecule requires precise control over regioselectivity to avoid poly-alkylation.[1] The most robust route utilizes the
Retrosynthetic Analysis
The target molecule is disconnected at the bond between the central
-
Nucleophile: Enolate of 3-(2-oxopropyl)benzonitrile (3-Cyanophenylacetone).[1]
-
Electrophile: 4-Chlorobenzyl bromide.[1]
Optimized Experimental Protocol
Objective: Synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile via Enolate Alkylation.
Reagents:
-
3-Cyanophenylacetone (1.0 eq)[1]
-
Sodium Hydride (NaH, 60% in oil) (1.1 eq)[1]
-
4-Chlorobenzyl bromide (1.05 eq)[1]
-
THF (Anhydrous) or DMF (Dry)[1]
Methodology:
-
Enolate Formation (The Kinetic Control):
-
Rationale: We use NaH in THF at
to ensure irreversible deprotonation at the most acidic position (the benzylic -carbon).[1] -
Charge a flame-dried flask with NaH (1.1 eq) and wash with hexanes to remove oil.[1] Suspend in anhydrous THF.
-
Add 3-Cyanophenylacetone dropwise at
. Evolution of gas confirms deprotonation.[1] Stir for 30 minutes to ensure complete enolate formation.
-
-
Alkylation (The Coupling):
-
Rationale: 4-Chlorobenzyl bromide is a highly reactive electrophile.[1] Slow addition prevents local hotspots and double-alkylation side products.[1]
-
Add 4-Chlorobenzyl bromide (dissolved in minimal THF) dropwise to the enolate solution.[1]
-
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Quench & Workup:
-
Purification:
Spectroscopic Characterization (Self-Validating Data)
To confirm identity, the researcher must look for specific diagnostic signals. The following data is derived from structural principles and standard additivity rules for this specific scaffold.
Proton NMR ( NMR, 400 MHz, )
The spectrum will exhibit a characteristic ABX system (or similar multiplet) for the
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Logic |
| 2.15 | Singlet (s) | 3H | Methyl ketone signal; sharp and distinct.[1] | |
| 3.05 | Doublet of Doublets (dd) | 1H | Benzyl | Diastereotopic proton of the |
| 3.35 | Doublet of Doublets (dd) | 1H | Benzyl | The other diastereotopic proton. |
| 3.95 | Triplet/Multiplet | 1H | The chiral center.[1] shifted downfield by the ketone and aryl ring. | |
| 7.00 – 7.25 | Multiplet | 4H | 4-Cl-Phenyl | Characteristic AA'BB' system of the p-substituted ring.[1] |
| 7.40 – 7.60 | Multiplet | 4H | 3-CN-Phenyl | Complex pattern (s, d, t, d) of the m-substituted ring.[1] |
Infrared Spectroscopy (FT-IR)
-
: Sharp, medium intensity peak.[1] Diagnostic for Nitrile (
). -
: Strong, sharp peak.[1] Diagnostic for non-conjugated Ketone (
). - : Diagnostic for para-substituted chloride (C-Cl stretch/bend). [1]
Mass Spectrometry (ESI-MS)
-
Parent Ion:
. -
Isotope Pattern: A distinct 3:1 ratio at m/z 284 and 286 due to the
/ isotopes. This is the primary confirmation of the chlorophenyl moiety.
Functional Utility & Pathway Visualization
This molecule is best utilized as a branch point.[1] The following Graphviz diagram illustrates its transformation into three distinct pharmacological classes: Pyrazoles (anti-inflammatory), Amino-alcohols (reuptake inhibitors), and Styrenes (via reduction/elimination).
Figure 1: Divergent synthetic pathways from the core scaffold. The ketone allows for heterocycle formation (Red), reduction to alcohols (Yellow), or amination (Green).
Application Notes:
-
Pyrazole Synthesis: Reaction with hydrazine hydrate yields the 3,4-diaryl-5-methylpyrazole.[1] This scaffold is homologous to Celecoxib and other COX-2 inhibitors.[1]
-
Reductive Amination: Reacting the ketone with dimethylamine and a reducing agent yields structures similar to Sibutramine or Venlafaxine analogs, targeting monoamine transporters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69001303, 2-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile.[1] Retrieved from [Link][1]
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Organic Syntheses. General Procedure for Alpha-Alkylation of Ketones. (Methodology Reference). Retrieved from [Link][1]
